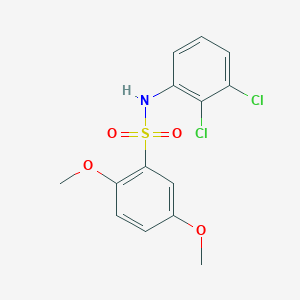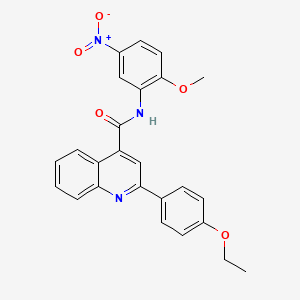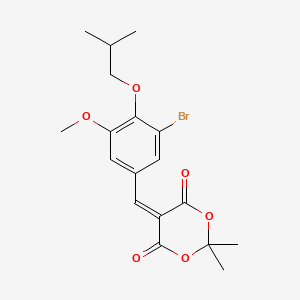
N-(2,3-dichlorophenyl)-2,5-dimethoxybenzenesulfonamide
描述
N-(2,3-dichlorophenyl)-2,5-dimethoxybenzenesulfonamide, commonly referred to as "DCB" is a chemical compound that has been extensively studied for its potential applications in scientific research. DCB is a sulfonamide derivative and belongs to the class of compounds known as arylsulfonamides.
作用机制
The mechanism of action of DCB is not fully understood. However, it is believed that DCB exerts its effects by binding to specific target proteins in cells. For example, DCB has been shown to bind to carbonic anhydrase, inhibiting its activity. DCB has also been shown to bind to NF-κB, preventing its activation and subsequent signaling.
Biochemical and physiological effects:
DCB has been shown to have a variety of biochemical and physiological effects. For example, DCB has been shown to inhibit the activity of carbonic anhydrase, leading to a decrease in the production of bicarbonate ions. This can have downstream effects on various biological processes, such as acid-base balance and electrolyte homeostasis.
DCB has also been shown to inhibit the activity of NF-κB, leading to a decrease in the production of pro-inflammatory cytokines. This can have downstream effects on various biological processes, such as immune function and inflammation.
实验室实验的优点和局限性
One of the primary advantages of using DCB in lab experiments is its specificity. DCB has been shown to bind to specific target proteins, making it a useful tool for studying the role of these proteins in various biological processes.
However, one of the limitations of using DCB in lab experiments is its potential toxicity. DCB has been shown to be toxic to certain cell types, particularly at high concentrations. Therefore, caution should be exercised when using DCB in lab experiments.
未来方向
There are several future directions for the study of DCB. One area of interest is the development of new anti-inflammatory drugs based on the structure of DCB. Another area of interest is the study of the role of carbonic anhydrase in various biological processes, and the development of new carbonic anhydrase inhibitors based on the structure of DCB.
In addition, there is potential for the use of DCB in the treatment of certain diseases. For example, DCB has been shown to have anti-cancer properties, and may be useful in the development of new cancer therapies.
Conclusion:
In conclusion, N-(2,3-dichlorophenyl)-2,5-dimethoxybenzenesulfonamide, or DCB, is a sulfonamide derivative that has been extensively studied for its potential applications in scientific research. DCB has been shown to have a variety of biochemical and physiological effects, and has been used in a variety of research applications, including as a carbonic anhydrase inhibitor and as an anti-inflammatory agent. While there are limitations to its use in lab experiments, DCB remains a promising candidate for the development of new drugs and therapies.
科学研究应用
DCB has been used in a variety of scientific research applications. One of the primary uses of DCB is as a carbonic anhydrase inhibitor. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate ions. DCB has been shown to inhibit the activity of carbonic anhydrase, making it a useful tool for studying the role of this enzyme in various biological processes.
DCB has also been studied for its potential use as an anti-inflammatory agent. Inflammation is a complex process that involves the activation of various signaling pathways. DCB has been shown to inhibit the activity of a key signaling molecule called NF-κB, which is involved in the regulation of inflammation. This makes DCB a promising candidate for the development of new anti-inflammatory drugs.
属性
IUPAC Name |
N-(2,3-dichlorophenyl)-2,5-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO4S/c1-20-9-6-7-12(21-2)13(8-9)22(18,19)17-11-5-3-4-10(15)14(11)16/h3-8,17H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBQMGIILLCUKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-isopropyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3618629.png)
![4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl diethyldithiocarbamate](/img/structure/B3618630.png)


![2-[(4-chloro-3-nitrobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3618646.png)
![5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-nitrobenzamide](/img/structure/B3618654.png)

![2-{[(4-fluorophenyl)sulfonyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B3618678.png)

![N-(2,4-dichlorophenyl)-2-{[4-ethyl-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3618680.png)
![N-({[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B3618693.png)
![1-[(2-chlorobenzyl)oxy]-3-phenyl-2(1H)-quinoxalinone 4-oxide](/img/structure/B3618704.png)
![N-{3-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl}-2-nitrobenzamide](/img/structure/B3618710.png)
